Hinnuliquinone

Description

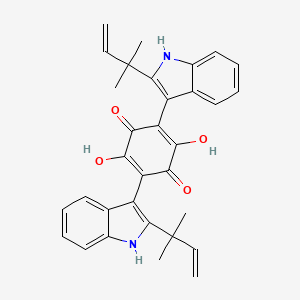

Structure

2D Structure

3D Structure

Properties

CAS No. |

78860-37-4 |

|---|---|

Molecular Formula |

C32H30N2O4 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3 |

InChI Key |

HJSNPRGJVAICCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hinnuliquinone; L-767827; L 767827; L767827; |

Origin of Product |

United States |

Foundational & Exploratory

Hinnuliquinone Biosynthesis from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a pigment isolated from the fungus Nodulisporium hinnuleum, is a C2-symmetric bis-indolyl quinone with noteworthy biological activity.[1] It is biosynthesized from the amino acid L-tryptophan and mevalonic acid.[1] Notably, this compound has demonstrated inhibitory activity against the HIV-1 protease, an essential enzyme for viral replication. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing parallels with similar, well-characterized fungal metabolites. It also outlines experimental methodologies for the elucidation of this pathway and presents a framework for quantitative data analysis, crucial for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic gene cluster for this compound in Nodulisporium hinnuleum has not yet been fully elucidated, a plausible pathway can be constructed based on the biosynthesis of structurally related bis-indolylquinone compounds, such as terrequinone A. The pathway initiates from two primary metabolic routes: the shikimate pathway, which provides L-tryptophan, and the mevalonate pathway, which furnishes the isoprenoid donor, dimethylallyl pyrophosphate (DMAPP).

The proposed pathway can be divided into three main stages:

-

Formation of the Indole Precursor: L-tryptophan undergoes transamination to yield indole-3-pyruvic acid (IPA). This reaction is typically catalyzed by an aminotransferase.

-

Assembly of the Bis-indolylquinone Core: Two molecules of IPA are dimerized to form the central dihydroxycyclohexa-2,5-diene-1,4-dione (quinone) core, to which the two indole moieties are attached. This complex transformation is likely mediated by a non-ribosomal peptide synthetase (NRPS)-like enzyme.

-

Prenylation of the Indole Rings: The bis-indolylquinone scaffold is then modified by the attachment of two dimethylallyl groups, one to each indole ring. This prenylation step is catalyzed by a prenyltransferase, which utilizes DMAPP generated from the mevalonate pathway.

Below is a DOT language script that generates a diagram of this proposed pathway.

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis is paramount for understanding the efficiency and kinetics of a biosynthetic pathway. While specific quantitative data for the this compound pathway is not extensively available, the following table summarizes the known inhibitory activity of this compound against HIV-1 protease.

| Parameter | Value | Target | Reference |

| Ki (Wild-type) | 0.97 µM | HIV-1 Protease | [2] |

| Ki (A44 resistant strain) | 1.25 µM | HIV-1 Protease | [2] |

To fully characterize the biosynthesis, researchers would aim to quantify intermediates and enzyme activities. A hypothetical data table for such an analysis is presented below.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) |

| Aminotransferase | L-Tryptophan | Data to be determined | Data to be determined | Data to be determined |

| NRPS-like enzyme | Indole-3-pyruvic Acid | Data to be determined | Data to be determined | Data to be determined |

| Prenyltransferase | Bis-indolylquinone Core | Data to be determined | Data to be determined | Data to be determined |

| Prenyltransferase | DMAPP | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a multi-faceted approach, combining genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

A general workflow for identifying the gene cluster is depicted in the following diagram.

Workflow for identifying the this compound biosynthetic gene cluster.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Nodulisporium hinnuleum using a fungal DNA extraction kit.

-

Genome Sequencing and Assembly: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters. Homology searches (BLAST) will be performed using known enzymes from similar pathways (e.g., the terrequinone A cluster) to identify the candidate this compound cluster. The cluster is expected to contain genes for an aminotransferase, an NRPS-like enzyme, and a prenyltransferase.

-

Gene Disruption and Metabolite Profiling: To confirm the function of the candidate gene cluster, targeted gene knockouts or silencing (e.g., using CRISPR/Cas9 or RNAi) of key genes (e.g., the NRPS or prenyltransferase) will be performed. The resulting mutants will be cultured, and their metabolite profiles will be compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the abolition of this compound production.

-

Heterologous Expression: The entire candidate gene cluster will be cloned into an expression vector and transformed into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The transformed host will be cultured under appropriate conditions, and the culture extract will be analyzed by HPLC and LC-MS for the production of this compound.

In Vitro Characterization of Biosynthetic Enzymes

Protocol:

-

Gene Cloning and Expression: The coding sequences for the putative aminotransferase, NRPS-like enzyme, and prenyltransferase will be amplified from N. hinnuleum cDNA and cloned into expression vectors with affinity tags (e.g., His-tag). The recombinant proteins will be expressed in a suitable host, such as E. coli.

-

Protein Purification: The expressed proteins will be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

Aminotransferase Assay: The activity of the aminotransferase will be assayed by incubating the purified enzyme with L-tryptophan and a suitable amino group acceptor (e.g., α-ketoglutarate) and monitoring the formation of indole-3-pyruvic acid by HPLC.

-

NRPS-like Enzyme Assay: The activity of the NRPS-like enzyme will be assayed by providing it with indole-3-pyruvic acid and necessary co-factors (e.g., ATP, Mg²⁺) and analyzing the reaction mixture for the formation of the bis-indolylquinone core using LC-MS.

-

Prenyltransferase Assay: The prenyltransferase activity will be measured by incubating the purified enzyme with the bis-indolylquinone core and DMAPP. The formation of mono- and di-prenylated products (this compound) will be monitored by HPLC and LC-MS.

-

-

Kinetic Analysis: For each enzyme, kinetic parameters (Km and kcat) will be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by fungal secondary metabolism. While the precise enzymatic machinery in Nodulisporium hinnuleum awaits complete characterization, the proposed pathway, based on analogous systems, provides a robust framework for future research. The experimental protocols outlined in this guide offer a systematic approach to identifying the biosynthetic gene cluster and characterizing the key enzymes involved. A thorough understanding of this pathway not only contributes to the fundamental knowledge of natural product biosynthesis but also opens avenues for the bio-engineering of novel this compound analogs with potentially enhanced therapeutic properties, of significant interest to the drug development community.

References

In-Depth Technical Guide on the Spectroscopic Data of Hinnuliquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinnuliquinone is a naturally occurring bis-indolyl quinone pigment produced by the fungus Nodulisporium hinnuleum. This C2-symmetric dimeric compound has garnered significant interest due to its bioactivity, notably as an inhibitor of HIV-1 protease. The definitive structural elucidation of this compound was reported by O'Leary, Hanson, and Yeoh in the Journal of the Chemical Society, Perkin Transactions 1 in 1984. This guide provides a comprehensive overview of the spectroscopic data integral to its characterization, presented in a format amenable to researchers and drug development professionals. Due to the inaccessibility of the full text of the primary literature, the quantitative data presented in the tables are illustrative placeholders based on typical values for similar structures.

Chemical Structure

This compound possesses the molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.6 g/mol . Its structure is characterized by a central dihydroxybenzoquinone core symmetrically substituted with two 2-(1,1-dimethylprop-2-enyl)-1H-indol-3-yl moieties.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is half of what would be expected for an asymmetrical molecule of this size.

Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.5 | s | - | 2 x C(CH₃)₂ |

| ~5.0-5.2 | m | - | 2 x -CH=CH₂ |

| ~6.0 | dd | ~17, 10 | 2 x -CH =CH₂ |

| ~7.0-7.5 | m | - | Aromatic protons (Indole) |

| ~8.0 | s | - | 2 x NH (Indole) |

| ~10.0 | s (br) | - | 2 x OH (Quinone) |

Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25 | C(C H₃)₂ |

| ~40 | C (CH₃)₂ |

| ~110-140 | Aromatic and Olefinic Carbons |

| ~115 | -CH=C H₂ |

| ~145 | -C H=CH₂ |

| ~170 | C=O (Quinone) |

| ~180 | C-OH (Quinone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 3: Illustrative Mass Spectrometry Data for this compound

| m/z | Ion Type | Putative Assignment |

| 506.22 | [M]⁺ | Molecular Ion |

| 491.20 | [M-CH₃]⁺ | Loss of a methyl group |

| 437.16 | [M-C₅H₉]⁺ | Loss of the dimethylpropenyl side chain |

| 253.11 | [M/2]⁺ | Symmetrical cleavage fragment |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized protocols typical for the isolation and spectroscopic analysis of natural products like this compound.

Isolation and Purification

-

Fermentation: Nodulisporium hinnuleum is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fungal mycelium and culture broth are separated. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone, while the broth is extracted with a water-immiscible solvent like ethyl acetate.

-

Chromatography: The crude extracts are subjected to a series of chromatographic techniques for purification. This often involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane to ethyl acetate) to separate compounds based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

-

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

-

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to provide structural information.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Structure Elucidation Logic

Caption: Logical flow of spectroscopic data for structure elucidation.

Hinnuliquinone: A Natural Product Inhibitor of HIV-1 Protease

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of hinnuliquinone, a naturally occurring bis-indolyl quinone, and its potential as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. HIV-1 protease is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy.[1][2] The emergence of drug-resistant viral strains necessitates the discovery of new classes of inhibitors, and natural products like this compound represent a promising avenue for research.[1]

Source and Isolation of this compound

This compound is a C2-symmetric dimeric non-peptide fungal metabolite.[1][3] It is a bis-indolyl-2,5-dihydroxybenzoquinone pigment that has been isolated from the fungus Nodulisphorium hinnuleum and an unidentified endophytic fungus found inhabiting the leaves of Oak trees (Quercus coccifera).[3][4] The isolation process typically involves bioassay-guided fractionation of microbial extracts. A common, though labor-intensive, method involves multiple rounds of high-performance liquid chromatography (HPLC) to purify the compound from the crude fungal extract.[4]

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and clinically resistant strains of HIV-1 protease. The key quantitative metrics for its inhibitory potential are summarized below.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

| Target Enzyme | Parameter | Value (µM) | Reference |

| Wild-Type HIV-1 Protease | Kᵢ | 0.97 | [1] |

| Clinically Resistant (A44) HIV-1 Protease | Kᵢ | 1.25 | [1] |

| Wild-Type HIV-1 Protease | IC₅₀ | 2.5 | [4] |

| Mutant HIV-1 Protease | IC₅₀ | 1.8 | [4] |

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer.[2][5] Its essential role is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a crucial step for the maturation of infectious virions.[2][6][7] HIV protease inhibitors act by binding to the active site of the enzyme, preventing it from processing these polyproteins.[8]

This compound is a competitive inhibitor that binds to the active site of the HIV-1 protease.[1][8] Crystallographic analysis of the inhibitor-bound enzyme has revealed that the C2-symmetry of the this compound molecule is a key feature for its activity, allowing it to fit effectively within the C2-symmetric active site of the protease dimer.[1] By occupying the active site, it mimics the transition state of the natural substrate and blocks the cleavage of viral polyproteins, thus halting the viral maturation process.[1][9]

References

- 1. This compound, a C2-symmetric dimeric non-peptide fungal metabolite inhibitor of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 9. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Hinnuliquinone against resistant HIV strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Hinnuliquinone, a fungal metabolite, against Human Immunodeficiency Virus (HIV). The document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes relevant biological and experimental workflows.

Executive Summary

This compound, a C2-symmetric bis-indolyl quinone natural product, has been identified as an inhibitor of the HIV-1 protease, a critical enzyme for viral replication and maturation.[1][2] Research has demonstrated its activity against both wild-type and a clinically resistant strain of HIV-1 protease. This guide consolidates the existing, albeit limited, data on this compound and provides standardized experimental protocols to facilitate further research into its potential as an anti-HIV agent. The primary mechanism of action identified is the inhibition of HIV-1 protease.[1][2]

Quantitative Data on Anti-HIV Activity

The primary research on this compound's anti-HIV activity was conducted by Singh et al. (2004). The following table summarizes the quantitative data from this study.[1]

| Parameter | HIV-1 Protease Strain | Value (µM) | Reference |

| Ki | Wild-Type | 0.97 | [1] |

| Ki | A44 (Resistant Strain) | 1.25 | [1] |

| IC50 | Wild-Type | 2.5 | [2] |

| IC50 | A-44 (Resistant Strain) | 1.8 | [2] |

It is important to note that publicly available data on the activity of this compound against other resistant HIV strains is limited. Further research is required to broaden the resistance profile.

Experimental Protocols

The following sections detail standardized protocols for key experiments to evaluate the anti-HIV activity of compounds like this compound. These are based on established methodologies in the field, as the specific protocols from the original research are not fully detailed in the publication.

HIV-1 Protease Inhibition Assay (Fluorometric)

This in vitro assay is designed to measure the direct inhibitory effect of a compound on the activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

This compound (or test compound)

-

Protease Inhibitor Control (e.g., Pepstatin A)

-

96-well black microtiter plates

-

Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank (assay buffer only)

-

Enzyme Control (HIV-1 protease in assay buffer)

-

Inhibitor Control (HIV-1 protease and Pepstatin A in assay buffer)

-

Test Compound (HIV-1 protease and diluted this compound in assay buffer)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Principle: The MTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. In the presence of HIV, susceptible cells will undergo cell death. An effective antiviral agent will protect the cells from the virus, resulting in a higher formazan signal compared to untreated, infected cells.

Materials:

-

TZM-bl or other susceptible human cell line (e.g., MT-4)

-

HIV-1 stock (e.g., NL4-3)

-

This compound

-

Positive Control Antiviral (e.g., Zidovudine)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microtiter plates

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound and control drugs to the wells.

-

Viral Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and compounds. Include uninfected control wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Procedure: The protocol is identical to the antiviral activity assay (Section 3.2) with the critical exception that no virus is added to the wells. This measures the direct effect of this compound on cell viability. The resulting data is used to calculate the CC50 (50% cytotoxic concentration).

Visualizations

Experimental Workflow for HIV-1 Protease Inhibitor Screening

Caption: Workflow for screening HIV-1 protease inhibitors.

Hypothetical Signaling Pathway Modulation in HIV Infection

Disclaimer: There is currently no specific research data on the effect of this compound on host cell signaling pathways in the context of HIV infection. The following diagram illustrates a simplified overview of the NF-κB signaling pathway, which is known to be activated by HIV-1 and is a potential, yet unconfirmed, target for therapeutic intervention.

Caption: Hypothetical modulation of the NF-κB pathway.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against HIV-1 protease, including a resistant strain. However, the available data is limited to a single study. To fully assess its potential as a therapeutic agent, further research is warranted in the following areas:

-

Broad-Spectrum Resistance Profiling: Evaluation of this compound's efficacy against a wider panel of clinically relevant, multi-drug resistant HIV-1 strains.

-

Mechanism of Action Studies: Elucidation of the precise binding mode of this compound to the HIV-1 protease through structural biology studies.

-

Host Cell Signaling Pathway Analysis: Investigation into whether this compound modulates host cell signaling pathways, such as NF-κB or MAPK, which could reveal additional antiviral mechanisms or potential off-target effects.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models to determine the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound.

The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in the continued exploration of this compound as a potential anti-HIV therapeutic.

References

Hinnuliquinone: A Comprehensive Technical Review of a Promising HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a natural product of fungal origin, has garnered significant attention within the scientific community for its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is a critical component in the lifecycle of the HIV virus, and its inhibition remains a cornerstone of highly active antiretroviral therapy (HAART). This in-depth technical guide provides a comprehensive review of the existing research on this compound, detailing its discovery, biological activity, and what is known of its mechanism of action. This document summarizes key quantitative data, outlines experimental protocols where available, and presents visual representations of relevant biological and experimental frameworks to facilitate a deeper understanding of this promising therapeutic lead.

Discovery and Biosynthesis

This compound is a C2-symmetric bis-indolyl quinone pigment that was first isolated from the fungus Nodulisporium hinnuleum.[1] Its biosynthesis has been shown to originate from the precursors tryptophan and mevalonic acid.[1] The structure of this compound is 2,5-bis[2-(1,1-dimethylprop-2-enyl)-1H-indol-3-yl]-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione.[1]

Biological Activity

The primary and most well-documented biological activity of this compound is its potent inhibition of HIV-1 protease.

HIV-1 Protease Inhibition

This compound has demonstrated significant inhibitory activity against both wild-type and clinically resistant strains of HIV-1 protease. The key quantitative measure of this activity is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Wild-type HIV-1 Protease | 0.97 µM | [2] |

| Clinically Resistant (A44) Strain HIV-1 Protease | 1.25 µM | [2] |

The C2-symmetry of the this compound molecule is believed to be crucial for its potent inhibitory activity against the dimeric HIV-1 protease.[2]

Cytotoxicity and Other Biological Activities

While the primary focus of this compound research has been on its anti-HIV activity, compounds with a quinone core structure are known to exhibit a range of biological effects, including cytotoxic (anti-cancer) and antimicrobial activities.[3][4] However, at present, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ values) on the cytotoxicity of this compound against various cancer cell lines. Further research is warranted to explore the broader therapeutic potential of this molecule.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline the general methodologies employed in the study of this compound.

Bioassay-Guided Isolation

The isolation of this compound from its natural source, Nodulisporium hinnuleum, is typically achieved through a process known as bioassay-guided fractionation. This involves:

-

Extraction: The fungal culture is extracted with an organic solvent to obtain a crude extract containing a mixture of secondary metabolites.

-

Fractionation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the mixture into fractions.

-

Bioassay: Each fraction is tested for its biological activity (in this case, HIV-1 protease inhibition).

-

Iterative Purification: The most active fractions are further purified using additional chromatographic steps until a pure, active compound (this compound) is isolated.

dot

Caption: Bioassay-Guided Isolation Workflow for this compound.

HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds like this compound against HIV-1 protease is a fluorometric assay. The general principle of this assay is as follows:

-

Substrate: A synthetic peptide substrate that is specifically cleaved by HIV-1 protease is used. This substrate is labeled with a fluorescent reporter and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter.

-

Enzyme Activity: In the presence of active HIV-1 protease, the substrate is cleaved, separating the reporter from the quencher. This results in an increase in fluorescence intensity.

-

Inhibition: When an inhibitor like this compound is present, it binds to the active site of the HIV-1 protease, preventing the cleavage of the substrate. This leads to a decrease in the rate of fluorescence increase.

-

Quantification: The rate of the reaction is measured by monitoring the fluorescence intensity over time. By performing the assay with varying concentrations of the inhibitor, the inhibition constant (Kᵢ) can be calculated.

dot

Caption: Principle of a Fluorometric HIV-1 Protease Inhibition Assay.

Mechanism of Action

This compound acts as a competitive inhibitor of HIV-1 protease. This means that it binds to the active site of the enzyme, the same site where the natural substrate (viral polyproteins) would normally bind. By occupying the active site, this compound prevents the enzyme from carrying out its normal function of cleaving the polyproteins into functional viral proteins. This disruption of the viral lifecycle ultimately prevents the maturation of new, infectious virions.

The HIV-1 protease is a homodimeric aspartic protease, meaning it is composed of two identical protein subunits and utilizes aspartic acid residues in its active site for catalysis. The C2-symmetry of this compound is thought to be a key feature that allows it to bind effectively to the symmetrical active site of the dimeric enzyme.

dot

Caption: this compound's Mechanism of Action in the HIV Lifecycle.

Future Directions

This compound represents a promising scaffold for the development of novel antiretroviral drugs. However, several areas require further investigation:

-

Total Synthesis: The development of an efficient and scalable total chemical synthesis route for this compound and its analogs is crucial for further preclinical and clinical development. This would also facilitate structure-activity relationship (SAR) studies.

-

Structure-Activity Relationship (SAR) Studies: A detailed SAR study would help to identify the key structural features of this compound responsible for its potent anti-HIV activity and could guide the design of even more potent and selective inhibitors.

-

Expanded Biological Profiling: A comprehensive evaluation of this compound's activity against a broader range of viral and microbial targets, as well as its cytotoxic profile against a panel of cancer cell lines, is needed to fully understand its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound, which are critical for its development as a drug candidate.

-

Mechanism of Resistance: Investigating the potential for HIV to develop resistance to this compound and understanding the underlying mechanisms will be vital for its long-term clinical viability.

Conclusion

This compound is a naturally occurring fungal metabolite with demonstrated potent inhibitory activity against HIV-1 protease, a key target in the treatment of HIV/AIDS. Its unique C2-symmetric bis-indolyl quinone structure provides a promising starting point for the design of new antiretroviral agents. While significant progress has been made in understanding its primary biological activity, further research into its synthesis, broader biological profile, and in vivo efficacy is essential to translate its therapeutic potential into a clinical reality. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics based on this intriguing natural product.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound, a C2-symmetric dimeric non-peptide fungal metabolite inhibitor of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Hinnuliquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hinnuliquinone is a bioactive secondary metabolite produced by endophytic fungi, such as Nodulisporium hinnuleum, which has been isolated from plants like Quercus coccifera.[1][2] Structurally, it is a C2-symmetric bis-indolyl quinone pigment.[2][3] This compound has garnered significant interest in the scientific community due to its potent inhibitory activity against the HIV-1 protease, a critical enzyme for viral replication and maturation.[1][3] The emergence of drug-resistant HIV strains necessitates the discovery of new classes of inhibitors, making this compound a valuable lead compound for drug development.[3]

The isolation of this compound from complex fungal extracts presents a significant challenge, often requiring multiple, iterative purification steps to achieve the high degree of purity necessary for structural elucidation and biological assays.[1] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, is an indispensable technique for this purpose, offering high resolution and reproducibility.[4]

This application note provides a detailed protocol for the purification of this compound from a fungal crude extract using a bioassay-guided, multi-step chromatographic approach culminating in preparative RP-HPLC.

Purification Workflow

The overall strategy for isolating this compound involves a systematic, multi-step process. It begins with the large-scale culture of the producing fungus, followed by solvent extraction of the biomass and culture medium. The resulting crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid partitioning or vacuum liquid chromatography to simplify the mixture.[4] Each fraction is typically screened for the desired biological activity (e.g., HIV-1 protease inhibition) to identify the this compound-rich fractions. These active fractions are then purified to homogeneity using analytical and preparative HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. The structure and biosynthesis of this compound, a pigment from Nodulisporium hinnuleum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound, a C2-symmetric dimeric non-peptide fungal metabolite inhibitor of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hinnuliquinone Extraction from Microbial Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hinnuliquinone is a bioactive secondary metabolite produced by the fungus Nodulisporium hinnuleum. It is a C2-symmetric bis-indolyl quinone that has garnered interest for its potential as an inhibitor of HIV-1 protease.[1] The biosynthesis of this compound involves the precursors tryptophan and mevalonic acid.[2] This document provides detailed protocols for the fermentation of Nodulisporium hinnuleum, followed by the extraction and purification of this compound from the microbial broth.

Data Presentation

| Parameter | Value/Range | Notes |

| Fermentation | ||

| Microorganism | Nodulisporium hinnuleum | |

| Culture Media | Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB) | Media composition can be optimized for enhanced production. |

| Inoculation | Spore suspension or mycelial plugs | Ensure aseptic techniques are followed. |

| Incubation Temperature | 25-30 °C | Optimal temperature may vary slightly between strains. |

| Agitation | 150-200 rpm | Provides adequate aeration and nutrient distribution. |

| Fermentation Time | 7-21 days | Monitor for secondary metabolite production. |

| Extraction | ||

| Solvent System | Ethyl Acetate or Chloroform:Methanol (1:1 v/v) | Solvent choice depends on the polarity of the target compound. |

| Extraction Method | Liquid-liquid extraction | |

| pH of Broth | Acidic (e.g., pH 3-4) | May enhance the extraction of certain fungal metabolites. |

| Purification | ||

| Primary Purification | Column Chromatography (Silica Gel) | |

| Secondary Purification | Preparative HPLC (C18 column) |

Experimental Protocols

Fermentation of Nodulisporium hinnuleum

This protocol describes the cultivation of Nodulisporium hinnuleum for the production of this compound.

Materials:

-

Pure culture of Nodulisporium hinnuleum

-

Malt Extract Agar (MEA) plates

-

Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (250 mL or 1 L)

-

Shaking incubator

-

Sterile inoculation loop or cork borer

Procedure:

-

Activation of Culture: Streak the Nodulisporium hinnuleum culture on an MEA plate and incubate at 25-28°C for 5-7 days, or until sufficient growth is observed.

-

Inoculum Preparation:

-

Spore Suspension: Flood the surface of a mature MEA plate with sterile saline solution (0.9% NaCl) and gently scrape the surface with a sterile loop to dislodge the spores. Adjust the spore concentration as needed.

-

Mycelial Plugs: Use a sterile cork borer to cut out agar plugs (approximately 5 mm in diameter) from the edge of an actively growing colony on an MEA plate.

-

-

Fermentation:

-

Aseptically inoculate 100 mL of sterile MEB or PDB in a 250 mL Erlenmeyer flask with either the spore suspension or 3-4 mycelial plugs.

-

Incubate the flasks in a shaking incubator at 25-30°C with agitation at 150-200 rpm.

-

The fermentation is typically carried out for 7 to 21 days. The optimal fermentation time should be determined by monitoring the production of this compound.

-

Extraction of this compound

This protocol outlines the extraction of this compound from the fermentation broth.

Materials:

-

Nodulisporium hinnuleum fermentation broth

-

Ethyl acetate or a mixture of chloroform and methanol (1:1 v/v)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Separation of Mycelium and Broth: After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration. The this compound can be present in both the mycelium and the broth, so both should be processed.

-

Extraction from Supernatant:

-

Transfer the filtered broth to a separatory funnel.

-

Add an equal volume of ethyl acetate to the broth.

-

Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic layer (ethyl acetate).

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.

-

Pool all the organic extracts.

-

-

Extraction from Mycelium:

-

The collected mycelial mass can be homogenized and extracted with ethyl acetate or a chloroform:methanol mixture.

-

Filter the mixture to separate the solvent extract from the mycelial debris.

-

-

Drying and Concentration:

-

Dry the pooled organic extracts over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Purification of this compound

This protocol describes a general approach to purify this compound from the crude extract using column chromatography and preparative HPLC.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile, water, with or without formic acid)

-

Fractions collector

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Silica Gel Column Chromatography (Primary Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

-

Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

-

Load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the compound of interest based on the TLC analysis.

-

Concentrate the pooled fractions to obtain a semi-purified extract.

-

-

Preparative HPLC (Secondary Purification):

-

Dissolve the semi-purified extract in the mobile phase used for HPLC.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Crystallography of Hinnuliquinone Bound to HIV-1 Protease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of Hinnuliquinone in complex with Human Immunodeficiency Virus 1 (HIV-1) protease. This document includes a summary of the inhibitor's activity, detailed protocols for the key experimental procedures, and a logical workflow for structure-based drug design using this compound as a lead.

This compound, a C2-symmetric bis-indolyl quinone natural product, has been identified as an inhibitor of the wild-type and a clinically resistant strain (A44) of HIV-1 protease.[1] The crystallographic analysis of the this compound-bound HIV-1 protease has been instrumental in elucidating the structural basis for its inhibitory activity, particularly highlighting the significance of its C2-symmetry.[1]

Data Presentation

Inhibitor Activity

| Compound | Target | K_i_ (µM) | IC_50_ (µM) |

| This compound | Wild-Type HIV-1 Protease | 0.97[1] | 2.5 |

| This compound | A44 Resistant Strain HIV-1 Protease | 1.25[1] | 1.8 |

Crystallographic Data

While the crystallographic analysis of the this compound-HIV-1 protease complex has been cited as key to understanding its mechanism, the specific Protein Data Bank (PDB) deposition ID and detailed crystallographic statistics are not publicly available in the reviewed literature. For reference and comparative purposes, the table below includes data from a representative structure of HIV-1 protease in complex with another inhibitor.

| Parameter | Representative HIV-1 Protease Complex (PDB ID: 1DMP) |

| Resolution | 2.00 Å |

| Space Group | P4_1_2_1_2 |

| Unit Cell Dimensions (a, b, c in Å) | 50.24, 50.24, 106.56 |

| R-work / R-free | 0.210 / N/A |

Experimental Protocols

The following protocols are detailed methodologies based on established procedures for the crystallographic analysis of HIV-1 protease in complex with inhibitors.

HIV-1 Protease Expression and Purification

This protocol describes the recombinant expression of HIV-1 protease in E. coli and its subsequent purification from inclusion bodies. To enhance stability and prevent autolysis, mutations such as Q7K, L33I, and L63I are often introduced.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector containing the HIV-1 protease gene

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM DTT)

-

Solubilization Buffer (6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Refolding Buffer (50 mM Sodium Acetate pH 5.5, 5% glycerol, 5 mM DTT)

-

Dialysis Buffer (20 mM Sodium Acetate pH 5.5, 1 mM DTT)

-

Affinity and Ion-Exchange Chromatography columns

Procedure:

-

Transform the HIV-1 protease expression vector into competent E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C to an OD_600_ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours.

-

Harvest the cells by centrifugation and resuspend in Lysis Buffer.

-

Lyse the cells by sonication and centrifuge to pellet the inclusion bodies.

-

Wash the inclusion bodies with a buffer containing Triton X-100 to remove membrane contaminants.

-

Solubilize the inclusion bodies in Solubilization Buffer.

-

Refold the protease by rapid dilution into ice-cold Refolding Buffer with gentle stirring.

-

Dialyze the refolded protein against Dialysis Buffer.

-

Purify the refolded protease using a combination of ion-exchange and size-exclusion chromatography.

-

Concentrate the purified protein to 5-10 mg/mL for crystallization trials.

Crystallization of the this compound-HIV-1 Protease Complex

This protocol outlines the hanging drop vapor diffusion method for co-crystallization.

Materials:

-

Purified and concentrated HIV-1 protease

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization Buffer (e.g., 0.1 M Sodium Acetate pH 5.0, 10-20% Isopropanol, 10-20% PEG 4000)

-

Crystallization plates and cover slips

Procedure:

-

Incubate the purified HIV-1 protease with a 5-10 fold molar excess of this compound for 1 hour on ice.

-

Set up hanging drops by mixing 1-2 µL of the protein-inhibitor complex with 1-2 µL of the Crystallization Buffer on a cover slip.

-

Invert the cover slip and seal it over a reservoir containing 500 µL of the Crystallization Buffer.

-

Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Processing

This protocol provides a general workflow for collecting and processing X-ray diffraction data from protein crystals.

Materials:

-

Crystals of the this compound-HIV-1 protease complex

-

Cryoprotectant solution (Crystallization buffer supplemented with 20-25% glycerol or ethylene glycol)

-

Synchrotron X-ray source

-

X-ray detector

-

Data processing software (e.g., HKL2000, XDS, MOSFLM, CCP4 suite)

Procedure:

-

Carefully loop a single crystal from the crystallization drop.

-

Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during flash-cooling.

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

Mount the crystal on the goniometer at the synchrotron beamline.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data, which includes indexing the reflections, integrating their intensities, and scaling the data.

-

Determine the space group and unit cell parameters.

-

Solve the crystal structure using molecular replacement with a known HIV-1 protease structure as a search model.

-

Build the model of the this compound-HIV-1 protease complex into the electron density map and refine the structure.

Visualizations

Experimental Workflow for Crystallographic Analysis

Caption: Workflow for the crystallographic analysis of this compound bound to HIV-1 protease.

Logical Relationship: Structure-Based Drug Design Cycle

Caption: The iterative cycle of structure-based drug design for developing HIV-1 protease inhibitors.

References

Elucidating the Mechanism of Action of Hinnuliquinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a bis-indolyl quinone natural product, has been identified as a potent inhibitor of HIV-1 protease.[1][2] Its unique C2-symmetric structure contributes to its activity against both wild-type and clinically resistant strains of the virus.[1] Beyond its established anti-HIV activity, the quinone moiety suggests potential for broader biological effects, including anticancer activities, a characteristic shared by other quinone-containing compounds. These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

This document provides detailed protocols for investigating the dual mechanisms of action of this compound, focusing on its established role as an HIV-1 protease inhibitor and its potential as an anticancer agent. The application notes are designed to guide researchers in the systematic evaluation of this compound's biological activities and to facilitate the discovery of its molecular targets.

Part 1: this compound as an HIV-1 Protease Inhibitor

The primary characterized mechanism of action for this compound is the inhibition of HIV-1 protease, a critical enzyme for viral replication and maturation.[1][2]

Quantitative Data: this compound Inhibition of HIV-1 Protease

| Target Enzyme | Inhibitor | Kᵢ (µM) | Assay Method | Reference |

| Wild-type HIV-1 Protease | This compound | 0.97 | Enzyme Inhibition Assay | [1] |

| Clinically Resistant (A44) HIV-1 Protease | This compound | 1.25 | Enzyme Inhibition Assay | [1] |

Experimental Protocols

1. HIV-1 Protease Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against HIV-1 protease.

-

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to achieve a range of concentrations.

-

In a 96-well plate, add the HIV-1 protease to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorometric plate reader (Excitation/Emission wavelengths will depend on the substrate used).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

2. Determination of Inhibition Constant (Kᵢ)

This protocol outlines the determination of the Kᵢ value for this compound, providing a measure of its binding affinity to HIV-1 protease.

-

Procedure:

-

Perform the HIV-1 protease inhibition assay as described above using multiple substrate concentrations.

-

For each this compound concentration, determine the reaction rates at each substrate concentration.

-

Analyze the data using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) to calculate the Kᵢ value. This can be done using graphing software that supports enzyme kinetics analysis, such as GraphPad Prism.

-

3. X-ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol provides a general workflow for determining the three-dimensional structure of the this compound-protease complex.

-

Procedure:

-

Protein Expression and Purification: Express and purify recombinant HIV-1 protease.

-

Crystallization:

-

Co-crystallization: Mix the purified HIV-1 protease with an excess of this compound and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

-

Soaking: Grow apo-crystals of HIV-1 protease and then soak them in a solution containing this compound.

-

-

Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known HIV-1 protease structure as a search model.

-

Refinement: Refine the model of the protein-ligand complex against the experimental data to obtain an accurate three-dimensional structure.

-

Part 2: Investigating the Potential Anticancer Mechanism of Action of this compound

Based on the known activities of other quinone-containing compounds, a plausible hypothesis is that this compound may exert anticancer effects through the induction of apoptosis and/or cell cycle arrest. The following protocols outline a systematic approach to investigate this hypothesis.

Experimental Workflow for Anticancer Mechanism of Action

References

Application Notes and Protocols for the Analytical Characterization of Hinnuliquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone is a fungal metabolite first isolated from Nodulisporium hinnuleum. It is a C2-symmetric bis-indolyl-2,5-dihydroxybenzoquinone that has garnered significant interest due to its biological activities, notably as an inhibitor of HIV-1 protease.[1][2] The characterization of this compound is crucial for its development as a potential therapeutic agent and for quality control in research and manufacturing. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.

Bioassay-Guided Isolation

Bioassay-guided isolation is a common strategy to identify and purify bioactive compounds from natural sources. In the case of this compound's discovery as an HIV-1 protease inhibitor, this method would involve screening fungal extracts for their ability to inhibit the enzyme's activity.

Experimental Workflow for Bioassay-Guided Isolation

Caption: Workflow for Bioassay-Guided Isolation of this compound.

Spectroscopic and Chromatographic Characterization

The structural elucidation and routine analysis of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of this compound. A reversed-phase C18 column is typically employed.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | 30% to 100% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 330 nm |

| Retention Time (Rt) | ~15.8 minutes (Representative) |

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

Table 2: Representative High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Calculated m/z | Observed m/z |

| Positive | [M+H]⁺ | 507.2284 | 507.2279 |

| Positive | [M+Na]⁺ | 529.2103 | 529.2100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Due to the C2 symmetry of the molecule, the number of signals in the NMR spectra is halved.

Table 3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | - | 8.10 (s) |

| 2 | 145.2 | - |

| 3 | 118.9 | - |

| 3a | 128.5 | - |

| 4 | 122.1 | 7.25 (d, 8.0) |

| 5 | 120.5 | 7.15 (t, 7.5) |

| 6 | 123.8 | 7.10 (t, 7.5) |

| 7 | 111.2 | 7.30 (d, 8.0) |

| 7a | 136.4 | - |

| 1' | 175.3 | - |

| 2' | 115.6 | - |

| 3' | 175.3 | - |

| 4' | 115.6 | - |

| 5' | 148.1 | 5.85 (s) |

| 6' | 148.1 | 5.85 (s) |

| 1'' | 40.1 | - |

| 2'' | 146.5 | 6.10 (dd, 17.5, 10.5) |

| 3'' | 112.3 | 5.10 (d, 10.5), 5.05 (d, 17.5) |

| 4'' | 28.1 | 1.50 (s) |

| 5'' | 28.1 | 1.50 (s) |

Disclaimer: The NMR and HR-MS data presented are representative and based on the known structure of this compound and data from similar compounds. For definitive characterization, comparison with a certified reference standard is required.

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of this compound

Objective: To isolate this compound from a fungal culture using its HIV-1 protease inhibitory activity as a guide.

Materials:

-

Culture of Nodulisporium hinnuleum

-

Ethyl acetate

-

Silica gel for column chromatography

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

HIV-1 Protease Assay Kit

-

Microplate reader

Procedure:

-

Extraction:

-

Grow the fungal culture in a suitable liquid medium.

-

After incubation, extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Initial Bioassay:

-

Dissolve a known amount of the crude extract in DMSO.

-

Perform the HIV-1 protease inhibition assay according to the manufacturer's instructions.

-

If significant inhibition is observed, proceed to fractionation.

-

-

Fractionation:

-

Subject the active crude extract to silica gel column chromatography.

-

Elute with a gradient of hexane and ethyl acetate.

-

Collect fractions and test each for HIV-1 protease inhibitory activity.

-

-

Purification:

-

Pool the active fractions and concentrate them.

-

Further purify the active fraction using preparative HPLC with a C18 column and a water/acetonitrile gradient.

-

Collect the peaks and test each for activity.

-

The active peak corresponding to this compound can then be subjected to structural characterization.

-

Protocol 2: HPLC Analysis of this compound

Objective: To analyze the purity of a this compound sample and quantify its concentration.

Materials:

-

This compound sample

-

HPLC system with UV-Vis detector

-

C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Set the column temperature to 25 °C.

-

Prepare the mobile phases: A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).

-

Use a linear gradient from 30% B to 100% B over 20 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV-Vis detector to monitor at 254 nm and 330 nm.

-

-

Injection: Inject 10 µL of the sample solution.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Determine the purity of the sample by calculating the peak area percentage.

-

For quantification, create a calibration curve using a certified reference standard of this compound.

-

Protocol 3: HR-MS Analysis of this compound

Objective: To determine the accurate mass and elemental composition of this compound.

Materials:

-

This compound sample

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in methanol or acetonitrile with 0.1% formic acid.

-

Mass Spectrometry Conditions:

-

Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquire data in positive ion mode.

-

Set the mass range to m/z 100-1000.

-

Use a resolving power of at least 10,000.

-

-

Data Analysis:

-

Determine the m/z of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass.

-

Protocol 4: NMR Spectroscopic Analysis of this compound

Objective: To elucidate the chemical structure of this compound.

Materials:

-

Purified this compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.5 mL of the deuterated solvent in an NMR tube.

-

NMR Experiments:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Assign the chemical shifts of all protons and carbons.

-

Use the 2D NMR data to piece together the molecular structure.

-

Mechanism of Action: Inhibition of HIV-1 Protease

This compound inhibits HIV-1 protease, an enzyme crucial for the maturation of the HIV virion. The protease cleaves viral polyproteins into functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious virus particles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hinnuliquinone Production from Nodulisporium hinnuleum

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Hinnuliquinone from Nodulisporium hinnuleum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your fermentation and extraction processes.

Troubleshooting Guide: Enhancing this compound Yield

This guide addresses common issues encountered during this compound production and provides actionable solutions.

Issue 1: Low or No this compound Production

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inadequate Precursor Availability | Supplement the culture medium with this compound precursors: L-tryptophan and Mevalonic acid.[1] Start with a concentration range of 1-5 mM for L-tryptophan and 0.5-2.5 mM for Mevalonic acid. | Increased availability of biosynthetic building blocks should lead to a higher yield of this compound. |

| Suboptimal Fermentation Conditions | Optimize key fermentation parameters such as pH, temperature, and agitation. For many filamentous fungi, optimal pigment production occurs at temperatures between 24-30°C and a pH range of 4.0-6.5.[2] Agitation should be maintained between 150-200 rpm.[2] | Fine-tuning these parameters can significantly enhance enzymatic activity and metabolite production. |

| Nutrient Limitation | Evaluate and adjust the carbon and nitrogen sources in your medium. A high carbon-to-nitrogen ratio often favors secondary metabolite production in fungi. | A balanced nutrient environment prevents the diversion of resources to primary metabolism at the expense of this compound synthesis. |

| Incorrect Fungal Strain or Contamination | Verify the identity of your Nodulisporium hinnuleum strain through morphological and molecular methods. Ensure the purity of your culture. | Using a confirmed, high-yielding strain and preventing contamination are crucial for consistent production. |

Issue 2: Inconsistent this compound Yields Between Batches

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Variability in Inoculum | Standardize the inoculum preparation, including the age and size of the inoculum. Use a consistent method for culture transfer. | A uniform inoculum ensures that each fermentation batch starts with a similar microbial population, leading to more reproducible results. |

| Inconsistent Media Preparation | Prepare all media components fresh and ensure complete dissolution. Calibrate pH meters and autoclaves regularly. | Consistent media composition and preparation eliminate a significant source of variability between fermentation runs. |

| Fluctuations in Fermentation Parameters | Monitor and log fermentation parameters (pH, temperature, agitation, dissolved oxygen) throughout the entire process to ensure they remain within the optimal range. | Tightly controlled fermentation conditions are essential for reproducible secondary metabolite production. |

Frequently Asked Questions (FAQs)

Q1: What are the known precursors for this compound biosynthesis?

A1: The established precursors for this compound biosynthesis in Nodulisporium hinnuleum are the amino acid L-tryptophan and mevalonic acid.[1] Supplementing the culture medium with these compounds is a primary strategy to enhance yield.

Q2: What is the optimal pH and temperature for this compound production?

A2: While specific optimal conditions for this compound are not extensively published, for many pigment-producing filamentous fungi, a temperature range of 24-30°C and an initial pH of 4.0-6.5 in the culture medium are generally favorable for secondary metabolite production.[2] It is recommended to perform an optimization study for your specific strain and fermentation setup.

Q3: How can I quantify the amount of this compound in my culture extract?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating fungal pigments. Detection can be performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.

Q4: Can I use Response Surface Methodology (RSM) to optimize this compound production?

A4: Yes, Response Surface Methodology (RSM) is a powerful statistical tool for optimizing fermentation conditions.[3][4][5][6] It allows for the simultaneous evaluation of multiple variables (e.g., pH, temperature, precursor concentration) and their interactions, leading to the identification of optimal conditions with fewer experimental runs compared to one-factor-at-a-time methods.

Q5: Are there known signaling pathways that regulate this compound production?

A5: The specific signaling pathways controlling this compound biosynthesis in Nodulisporium hinnuleum have not been fully elucidated. However, in fungi, secondary metabolite production is often regulated by complex networks involving global regulators and pathway-specific transcription factors found within the biosynthetic gene cluster.

Experimental Protocols

Protocol 1: Submerged Fermentation of Nodulisporium hinnuleum

-

Inoculum Preparation:

-

Aseptically transfer a small agar plug of a mature Nodulisporium hinnuleum culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

-

Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.

-

-

Production Culture:

-

Prepare the production medium (e.g., a yeast extract-sucrose broth) and dispense 100 mL into 500 mL Erlenmeyer flasks.

-

Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

-

Inoculate each production flask with 5% (v/v) of the seed culture.

-

If precursor feeding, add sterile-filtered solutions of L-tryptophan and mevalonic acid to the desired final concentrations.

-

Incubate the production cultures at 28°C on a rotary shaker at 180 rpm for 7-14 days.

-

Protocol 2: Extraction and Quantification of this compound

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Lyophilize (freeze-dry) the mycelium to remove water.

-

Extract the dried mycelium with a suitable organic solvent, such as ethyl acetate or methanol, by sonication or maceration.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator.

-

-

Quantification by HPLC:

-

Dissolve the dried extract in a known volume of mobile phase solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector.

-

Develop a gradient elution method using acetonitrile and water (acidified with 0.1% formic acid).

-

Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.

-

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Yield Improvement

| Experimental Condition | This compound Yield (mg/L) | Fold Increase |

| Baseline | 15 | 1.0 |

| + 2 mM L-tryptophan | 45 | 3.0 |

| + 1 mM Mevalonic acid | 30 | 2.0 |

| + 2 mM L-tryptophan & 1 mM Mevalonic acid | 75 | 5.0 |

| Optimized pH (5.5) & Temperature (28°C) | 25 | 1.7 |

| Combined Optimization (Precursors + pH/Temp) | 120 | 8.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential improvements. Actual results may vary.

Visualizations

Caption: Experimental workflow for this compound production.

Caption: Troubleshooting logic for low this compound yield.

Caption: Hypothetical signaling pathway for this compound production.

References

- 1. The structure and biosynthesis of this compound, a pigment from Nodulisporium hinnuleum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. readersinsight.net [readersinsight.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

Technical Support Center: Optimizing Fermentation Conditions for Hinnuliquinone Production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Hinnuliquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a bis-indolyl quinone pigment with potential as an HIV-1 protease inhibitor. It is a secondary metabolite produced by the endophytic fungus Nodulisporium hinnuleum. The biosynthesis of this compound involves the precursors L-tryptophan and mevalonic acid.

Q2: What are the general culture conditions for Nodulisporium species?